1-(4-Chlorobenzoyl)piperidine-4-carbohydrazide
Description
Properties
IUPAC Name |
1-(4-chlorobenzoyl)piperidine-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O2/c14-11-3-1-10(2-4-11)13(19)17-7-5-9(6-8-17)12(18)16-15/h1-4,9H,5-8,15H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGKZIFVIGJMLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NN)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of tert-butyl 4-(4-chlorobenzoyl)piperidine-1-carboxylate
One well-documented approach involves the preparation of a Boc-protected piperidine intermediate, tert-butyl 4-(4-chlorobenzoyl)piperidine-1-carboxylate, which can later be deprotected and converted into the carbohydrazide.
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- React 1-chloro-4-iodobenzene with isopropylmagnesium chloride (2N in THF) to form a Grignard reagent.
- Add tert-butyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate in THF.
- Stir the reaction mixture for several hours (typically 2–3 h).
- Work-up includes washing with saturated ammonium chloride solution and brine, drying, and purification by silica gel chromatography.
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- The product, tert-butyl 4-(4-chlorobenzoyl)piperidine-1-carboxylate, is obtained as a white solid with good yield (e.g., 3340 mg from the described scale).
Conversion to this compound
Hydrazinolysis of Ester or Amide Precursors
The carbohydrazide group is typically introduced by reacting the corresponding ester or amide intermediate with hydrazine hydrate under reflux conditions.
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- Dissolve the ester or amide precursor in absolute ethanol.
- Add hydrazine hydrate (commonly 98% purity) in stoichiometric amounts.
- Heat the mixture under reflux for several hours (e.g., 7 h).
- Cool the reaction mixture and precipitate the product by adding ice-cold water.
- Filter, wash, and dry the resulting solid to obtain the carbohydrazide derivative.
Alternative Synthetic Routes and Catalytic Methods
Summary Table of Key Preparation Steps
Research Findings and Practical Notes
- The use of Boc protection improves the stability and handling of piperidine intermediates during multi-step synthesis.
- Hydrazinolysis under reflux in ethanol is a robust and reproducible method to introduce the carbohydrazide group with high purity.
- The coupling reagents HATU and bases like DIPEA facilitate amide bond formation with good yields and mild reaction conditions.
- Catalytic coupling methods using metallic nickel offer an alternative for related piperidine derivatives but are less commonly applied directly to carbohydrazide synthesis.
- Purification by silica gel chromatography and recrystallization ensures high purity of intermediates and final products.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorobenzoyl)piperidine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the chlorobenzoyl group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols. Substitution reactions can result in various substituted derivatives.
Scientific Research Applications
Scientific Research Applications
1-(4-Chlorobenzoyl)piperidine-4-carbohydrazide has several notable applications:
Medicinal Chemistry
- Anticancer Activity : Research indicates that this compound exhibits potent cytotoxicity against various cancer cell lines. For instance, derivatives of this compound have shown strong activity against colon (SW620), prostate (PC-3), and lung (NCI-H23) cancer cells, with IC50 values as low as 0.011 µM for the most potent derivatives .
Enzyme Inhibition
- The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and monoacylglycerol lipase (MAGL). Inhibiting these enzymes can lead to therapeutic benefits in conditions like Alzheimer's disease and certain cancers .
Antimicrobial Properties
- Studies have demonstrated that this compound exhibits moderate to strong antibacterial activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. .
Case Study 1: Anticancer Activity
A study focused on optimizing derivatives of this compound for enhanced anticancer activity. Compounds exhibited significant cytotoxicity against multiple human cancer cell lines, with some achieving IC50 values below 1 µM, indicating high potency .
Case Study 2: Enzyme Inhibition
Research on the inhibition of MAGL by this compound revealed that it could serve as a reversible inhibitor with potential therapeutic applications in cancer treatment. The study highlighted its ability to maintain elevated levels of endocannabinoids without the adverse effects commonly associated with irreversible inhibitors .
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzoyl)piperidine-4-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following sections compare 1-(4-chlorobenzoyl)piperidine-4-carbohydrazide with analogs differing in substituents, linker groups, or heterocyclic cores. Key differences in synthesis, physicochemical properties, and bioactivity are highlighted.
Thiosemicarbazide Derivatives
Compounds 11–14 () replace the carbohydrazide group with thiosemicarbazide, altering electronic and steric profiles:
| Compound | Substituent(s) | Yield (%) | CAS Registry Number |
|---|---|---|---|
| 11 | 4-Acetylphenyl | 86 | 891560-05-7 |
| 12 | 2-Fluorophenyl | 93 | 894226-79-0 |
| 13 | 2,4-Difluorophenyl | 85 | 891552-00-4 |
| 14 | 2,4-Dichlorophenyl | 90 | 891643-33-7 |
- Key Differences :
Sulfonamide-Containing Analogs
and describe sulfonamide derivatives with modified piperidine cores:
- 4-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides (5–7): Structural Change: Replacement of carbohydrazide with sulfamoylbenzoyl and arylpiperazine groups. Bioactivity: These compounds inhibit human carbonic anhydrase isoforms (e.g., hCA I, II, IX), with IC₅₀ values in the nanomolar range . Synthesis: Achieved via EDCI/HOBt-mediated coupling (yields: 39–71%) .
Triazole and Indole Derivatives
Triazole Derivatives (5a–q, ) :
- Structural Change : Incorporation of a 1,2,4-triazole ring via cyclization of 1-(4-nitrophenylsulfonyl)piperidine-4-carbohydrazide.
- Bioactivity : Compound 5e (4-chlorobenzyl substituent) exhibits potent antibacterial (MIC: 6.25 µg/mL) and anti-inflammatory (IC₅₀: 11.3 µM) activity, outperforming the parent carbohydrazide .
Positional Isomers and Halogen Variations
Piperazine-Based Derivatives
- 1-(4-Chlorobenzoyl)-4-[(pyridin-4-yl)methyl]piperazine (): Structural Change: Replacement of piperidine with piperazine and addition of a pyridinylmethyl group. Pharmacological Potential: Enhanced receptor binding affinity due to the pyridine moiety, which facilitates π-π interactions .
Biological Activity
Overview
1-(4-Chlorobenzoyl)piperidine-4-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. It is characterized by the presence of a piperidine ring, a chlorobenzoyl group, and a carbohydrazide moiety, which contribute to its pharmacological potential. This article delves into its biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C13H16ClN3O2
- Molecular Weight : 283.74 g/mol
- Chemical Structure : The compound features a piperidine ring substituted with a 4-chlorobenzoyl group and a carbohydrazide group, which are crucial for its biological interactions.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
Antimicrobial Activity
The compound has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial strains, suggesting that it may inhibit bacterial growth through mechanisms involving cell wall synthesis disruption or enzyme inhibition.
Anticancer Properties
This compound has been evaluated for its anticancer activity. It acts as a reversible monoacylglycerol lipase (MAGL) inhibitor, which is linked to the modulation of the endocannabinoid system. In vitro studies reported an IC50 value of approximately 11.7 µM, indicating significant inhibitory effects on cancer cell lines such as breast cancer (MDA-MB-231) and colorectal cancer (HT-29) .
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : It binds to specific enzymes like MAGL, leading to altered lipid signaling pathways that can induce apoptosis in cancer cells .
- Cellular Interaction : The compound may interact with cellular receptors or other molecular targets, inhibiting their function and thereby affecting cellular processes such as proliferation and survival.
Research Findings and Case Studies
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with similar compounds:
Q & A
Q. What are the standard synthetic routes for preparing 1-(4-Chlorobenzoyl)piperidine-4-carbohydrazide, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via a multi-step procedure starting with piperidine derivatives. A common approach involves coupling reactions using activating agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in anhydrous acetonitrile. For example, 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid can react with substituted amines to form carboxamides . After overnight stirring, the product is purified via sequential washes (water, NaHCO₃, citric acid, brine) and recrystallization from ethanol. Characterization includes:
- 1H/13C NMR : Assignments for aromatic protons (δ 6.47–7.89 ppm), alkyl chains (δ 1.55–3.78 ppm), and carbonyl groups (δ 168–172 ppm) .
- IR Spectroscopy : Peaks at ~1612 cm⁻¹ (C=O stretch) and 3100 cm⁻¹ (N-H stretch) .
- Elemental Analysis : Confirmation of %C, %H, and %N within ±0.3% of theoretical values .
Q. How can researchers determine the solubility and stability of this compound under experimental conditions?
- Methodological Answer : Solubility is assessed in solvents like DMSO, ethanol, and acetonitrile via gravimetric analysis. For stability, accelerated degradation studies are performed under varying pH (1–13), temperature (25–60°C), and light exposure. HPLC or LC-MS monitors decomposition products, while differential scanning calorimetry (DSC) identifies thermal degradation thresholds . Evidence from similar hydrazides suggests limited aqueous solubility (<1 mg/mL at 25°C) but improved solubility in polar aprotic solvents .
Advanced Research Questions
Q. How can contradictory NMR data for this compound derivatives be resolved during structural elucidation?
- Methodological Answer : Discrepancies in NMR assignments (e.g., overlapping peaks for piperidine CH₂ groups) can be addressed by:
- 2D NMR Techniques : HSQC and HMBC correlations to distinguish adjacent protons and confirm carbonyl connectivity .
- Variable Temperature NMR : Resolves dynamic effects in flexible piperidine rings .
- Comparative Analysis : Cross-referencing with crystallographic data (if available) or computational predictions (DFT calculations) .
For example, in C NMR confirmed the carbonyl resonance at δ 172.6 ppm, distinguishing it from amide signals at δ 168.2 ppm .
Q. What computational strategies optimize reaction yields for this compound derivatives in large-scale synthesis?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) model transition states to identify energy barriers for key steps like amide coupling. Machine learning algorithms (e.g., random forest models) analyze experimental parameters (solvent polarity, temperature, reagent ratios) from historical data to predict optimal conditions . For instance, ICReDD’s reaction path search methods reduced trial-and-error by 40% in similar carboxamide syntheses .
Q. How do structural modifications to the piperidine-hydrazide core influence biological activity, and what assays validate these effects?
- Methodological Answer : Structure-activity relationship (SAR) studies involve:
- Substituent Variation : Introducing electron-withdrawing groups (e.g., -Cl, -CF₃) at the 4-position of the benzoyl ring enhances enzyme inhibition (e.g., carbonic anhydrase IC₅₀ < 50 nM) .
- Assays :
- Enzyme Inhibition : Fluorescence-based assays using recombinant human enzymes.
- Cellular Uptake : LC-MS quantification in cell lysates after incubation .
- In Vivo Efficacy : Murine models for pharmacokinetic profiling (e.g., t₁/₂ = 2.3 h) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
